N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide

Description

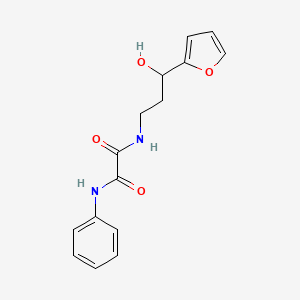

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide is a substituted oxalamide derivative characterized by its unique structural features. The oxalamide backbone (N1-C(=O)-C(=O)-N2) is functionalized with two distinct substituents: a 3-(furan-2-yl)-3-hydroxypropyl group on the N1 nitrogen and a phenyl group on the N2 nitrogen. The phenyl group contributes to lipophilicity and may influence π-π stacking interactions.

Properties

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c18-12(13-7-4-10-21-13)8-9-16-14(19)15(20)17-11-5-2-1-3-6-11/h1-7,10,12,18H,8-9H2,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBHEPHJKBLYNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide typically involves the condensation of furan derivatives with oxalamide precursors. One common method includes the reaction of 3-(furan-2-yl)-3-hydroxypropylamine with phenyloxalamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur at the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Halogenated furans and other substituted derivatives.

Scientific Research Applications

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cellular processes.

Industry: Utilized in the development of new materials and as a precursor for various chemical reactions

Mechanism of Action

The mechanism of action of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, altering their function. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate biological processes makes it a promising candidate for further research .

Comparison with Similar Compounds

N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide (CAS: 898427-73-1)

- Key Differences: The N2 substituent here is a complex polycyclic system (hexahydropyridoquinolinyl), which contrasts with the simple phenyl group in the target compound.

- Implications : The polycyclic structure may enhance binding affinity to biological targets (e.g., enzymes or receptors) due to increased steric bulk and conformational rigidity. However, this could reduce solubility compared to the phenyl-substituted derivative .

N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

- Key Differences : The N2 substituent is a 3-trifluoromethylphenyl group , introducing strong electron-withdrawing effects via the -CF₃ group.

- In contrast, the furan group in the target compound may offer better hydrogen-bonding interactions but lower stability under acidic conditions .

Functional Analogues with Aromatic Substituents

3-Chloro-N-phenyl-phthalimide

- Implications: The chloro and phthalimide groups enhance thermal stability, making it a preferred monomer for polyimide synthesis. By comparison, the hydroxypropyl-furan group in the target compound may limit thermal stability but improve solubility in polar solvents .

2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (Compound 30005)

- Key Differences : This acetamide derivative features a bis-phenyl structure and a hydroxyl group.

- Implications: The dual phenyl groups increase hydrophobicity, while the hydroxyl group provides a site for derivatization.

Hypothetical Property Comparison Table

Biological Activity

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide is a synthetic compound belonging to the class of furan derivatives, which are recognized for their diverse biological and pharmacological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring, a hydroxypropyl group, and an oxalamide linkage, which contribute to its unique biological properties. The presence of the furan moiety is particularly significant as it is known to enhance the compound's interaction with various biological targets.

Target Interactions

This compound interacts with several enzymes and proteins, influencing their activity. Notably, it has been shown to modulate oxidative stress responses by interacting with enzymes such as catalase and superoxide dismutase. These interactions suggest that the compound may play a role in protecting cells from oxidative damage and could be beneficial in conditions characterized by oxidative stress .

Biochemical Pathways

The compound affects key signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By modulating these pathways, this compound may influence cellular processes such as apoptosis and inflammation .

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Similar compounds have demonstrated efficacy against various microbial strains, suggesting that this compound could be explored for its ability to inhibit microbial growth .

Anticancer Potential

The structural features of this compound position it as a candidate for anticancer drug development. Its ability to interfere with cellular processes related to cancer cell proliferation makes it a subject of interest in medicinal chemistry. Preliminary studies suggest that it may induce apoptosis in cancer cells through its effects on signaling pathways .

Summary of Biological Activities

| Activity Type | Potential Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of inflammatory enzyme activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.